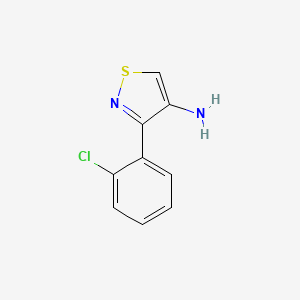

3-(2-Chlorophenyl)-1,2-thiazol-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)-1,2-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-7-4-2-1-3-6(7)9-8(11)5-13-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDZPMRGRZXEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NSC=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Chlorophenyl 1,2 Thiazol 4 Amine and Analogues

Classical and Contemporary Approaches to 1,2-Thiazole Synthesis

The construction of the 1,2-thiazole (isothiazole) ring is a fundamental step in the synthesis of the target compound and its analogues. Over the years, various synthetic strategies have been developed, ranging from classical condensation reactions to modern multicomponent approaches.

Hantzsch Thiazole (B1198619) Synthesis and Its Adaptations for 1,2-Thiazol-4-amines

The Hantzsch thiazole synthesis, a long-standing and widely utilized method, traditionally involves the condensation of an α-haloketone with a thioamide to form a 1,3-thiazole. pharmaguideline.com While the classical Hantzsch reaction yields 1,3-thiazoles, adaptations of this methodology can be envisioned for the synthesis of the isomeric 1,2-thiazole ring system, particularly for obtaining 1,2-thiazol-4-amines.

One conceptual adaptation involves the reaction of a β-ketonitrile with a source of sulfur and ammonia (B1221849). The β-ketonitrile provides the three-carbon backbone, while the sulfur and nitrogen sources form the heteroatomic portion of the ring. The regioselectivity of the cyclization is crucial in determining the formation of the 1,2-thiazole isomer over other potential products.

The synthesis of 2-aminothiazoles, which are structurally related to the target 1,2-thiazol-4-amine, is commonly achieved through the Hantzsch synthesis by reacting α-haloketones with thiourea (B124793). nih.govderpharmachemica.com This reaction proceeds via the initial formation of an S-alkylated isothiourea intermediate, which then undergoes cyclization and dehydration to afford the 2-aminothiazole (B372263) ring. While this directly produces the 1,3-thiazole isomer, the underlying principles of nucleophilic attack by sulfur followed by intramolecular cyclization are fundamental to many thiazole syntheses.

Multicomponent Reactions for Thiazole Scaffold Construction

Multicomponent reactions (MCRs) have emerged as powerful tools in heterocyclic chemistry, offering significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity in a single step. Several MCRs have been developed for the construction of the thiazole scaffold.

One notable example is a four-component reaction involving an oxo component, a primary amine, a thiocarboxylic acid, and a specific isocyanide to yield 2,4-disubstituted thiazoles. This approach allows for the rapid assembly of the thiazole ring with a high degree of variability at different positions. While this specific MCR leads to 1,3-thiazoles, the development of analogous MCRs for the regioselective synthesis of 1,2-thiazoles is an active area of research.

Another strategy involves the reaction of enaminoesters, sulfur, and bromodifluoroacetamides or esters in a three-component system to selectively produce either thiazoles or isothiazoles. acs.org The selectivity of this reaction is a key feature, highlighting the potential of MCRs to control the regiochemical outcome of the cyclization process.

Targeted Synthesis of 3-(2-Chlorophenyl)-1,2-thiazol-4-amine

The synthesis of the specifically substituted this compound presents unique challenges related to regioselectivity and the influence of the ortho-chlorophenyl group.

Regioselective Functionalization Strategies

Achieving the desired substitution pattern on the 1,2-thiazole ring requires precise control over the regioselectivity of the synthetic route. One potential strategy for the synthesis of 3-aryl-1,2-thiazol-4-amines involves the use of β-ketonitriles as starting materials. For instance, the reaction of a β-ketonitrile containing the 2-chlorophenyl group with a sulfurizing agent and a source of ammonia could, in principle, lead to the desired product. The regiochemical outcome of the cyclization would be dependent on the reaction conditions and the nature of the reagents employed.

Another approach could involve the construction of a pre-functionalized open-chain precursor that is designed to cyclize in a regioselective manner to form the 1,2-thiazole ring. This might involve the use of protecting groups or directing groups to guide the cyclization to the desired regioisomer.

Challenges in Ortho-Chlorophenyl Substitution

The presence of a chlorine atom at the ortho position of the phenyl ring introduces both steric and electronic effects that can influence the course of the synthesis. Steric hindrance from the ortho-chloro group can impede the approach of reagents to the reaction center, potentially lowering reaction rates and yields. This steric bulk can also influence the preferred conformation of reaction intermediates, which in turn can affect the regioselectivity of cyclization reactions.

Electronically, the chlorine atom is an electron-withdrawing group through induction but can also act as a weak π-donor through resonance. This electronic perturbation can affect the reactivity of the aromatic ring and adjacent functional groups. For instance, in reactions involving metallation of the phenyl ring, the ortho-chloro substituent can direct the metallation to the adjacent position.

Derivatization Strategies for this compound

The 4-amino group of this compound serves as a versatile handle for further derivatization, allowing for the synthesis of a library of related compounds with potentially diverse biological activities. Common derivatization strategies for primary amines can be applied to this scaffold.

Acylation reactions with acid chlorides or anhydrides can be used to introduce a variety of acyl groups to the amino function. For example, reaction with chloroacetyl chloride would yield the corresponding N-(3-(2-chlorophenyl)-1,2-thiazol-4-yl)-2-chloroacetamide, which could be further functionalized.

Alkylation reactions with alkyl halides can introduce alkyl substituents on the amino group. The degree of alkylation (mono- vs. di-alkylation) can often be controlled by the reaction conditions and the stoichiometry of the reagents.

Furthermore, the amino group can be converted into other functional groups. For instance, diazotization of the amino group followed by a Sandmeyer-type reaction could be used to introduce a range of substituents at the 4-position of the 1,2-thiazole ring. The amino group can also participate in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines.

Below is a table summarizing some potential derivatization reactions of the 4-amino group:

| Reagent | Product Type |

| Acid Chloride/Anhydride | Amide |

| Alkyl Halide | Alkylated Amine |

| Aldehyde/Ketone | Schiff Base/Secondary Amine |

| Isocyanate/Isothiocyanate | Urea (B33335)/Thiourea |

These derivatization strategies provide a powerful means to explore the structure-activity relationships of this class of compounds.

Modifications at the Amino Group (N-Derivatization)

The primary amine at the 4-position of the 1,2-thiazole ring is a versatile functional group that serves as a key site for structural modifications. N-derivatization can lead to a wide array of analogues, including amides, ureas, thioureas, and Schiff bases, often resulting in compounds with diverse chemical properties.

Common N-derivatization reactions for aminothiazole analogues include:

Acylation: The amino group can be readily acylated to form amides. For instance, 2-amino-4-(4-chlorophenyl)-1,3-thiazole has been reacted with chloroacetyl chloride to produce 2-chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide, a key intermediate for further synthesis. researchgate.net This reaction highlights a standard method for introducing an acyl group, which can then be used as a linker or further functionalized.

Urea and Thiourea Formation: The amino group can react with isocyanates or isothiocyanates to form substituted ureas and thioureas, respectively. In the synthesis of related heterocyclic systems, aminothiazole precursors are treated with reagents like phenyl isocyanate to yield corresponding urea derivatives. connectjournals.com Similarly, treatment of acylated aminothiazoles with thiourea is a documented method for creating more complex derivatives. researchgate.net

Schiff Base Formation: Condensation of the amino group with various aldehydes furnishes the corresponding Schiff bases (imines). This reaction is a common strategy for extending the molecular framework. For example, 2-amino thiazole derivatives are reacted with aldehyde substitutes to produce Schiff base analogues, which can serve as final products or intermediates for creating hybrid molecules. nih.govresearchgate.net

These derivatization strategies are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.

Table 1: Examples of N-Derivatization on Aminothiazole Analogues

| Parent Compound | Reagent | Derivative Type | Resulting Compound | Ref |

|---|---|---|---|---|

| 2-Amino-4-(4-chlorophenyl)-1,3-thiazole | Chloroacetyl chloride | Acyl Halide | 2-Chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide | researchgate.net |

| 2-Amino-4-(4-bromophenyl)-1,3-thiazole | Urea | Urea | N-(4-(4-bromophenyl)thiazol-2-ylcarbamoyl)acetamide | researchgate.net |

| 2-Amino-4-(4-bromophenyl)-1,3-thiazole | Thiourea | Thiourea | N-(4-(4-bromophenyl)thiazol-2-ylcarbamothioyl)acetamide | researchgate.net |

| 2-Amino thiazole derivatives | Substituted Aldehydes | Aldehyde | Schiff Base derivatives | nih.govresearchgate.net |

Substituent Effects on the Phenyl Ring and Thiazole Core

Studies on related structures have shown that the nature and position of substituents are critical. For example, the synthesis of N-(substituted phenyl)-thiazol-2-amines involves the reaction of substituted thioureas with α-haloketones. The yield and purity of the products can be influenced by the substituents on the phenyl rings of both reactants. nanobioletters.com

Furthermore, SAR studies on pyridazinone-thiazole hybrids have indicated that the presence of electron-withdrawing groups, such as chloro (Cl), bromo (Br), and fluoro (F), on the phenyl ring results in compounds with higher biological efficacy in certain assays. nih.gov This suggests that the 2-chloro substitution in this compound is a significant feature.

Modifications to the thiazole core itself are also synthetically important. For instance, the synthesis of 3-bromo-4-phenylisothiazole-5-carboxylic acid from its corresponding carboxamide demonstrates that functional groups on the isothiazole (B42339) ring can be chemically transformed under specific conditions, allowing for the introduction of different substituents. mdpi.com The synthesis of various N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines has also been achieved by reacting a key thiourea intermediate with a range of substituted α-haloketones, highlighting how different groups can be incorporated at the 4-position of the thiazole ring. ijsdr.org

Table 2: Influence of Phenyl Ring Substituents in Analogous Series

| Compound Series | Substituent (on Phenyl Ring) | Observation | Ref |

|---|---|---|---|

| Pyridazinone-thiazole hybrids | Cl, Br, F (Electron-withdrawing) | Resulted in higher seizure protection in biological tests. | nih.gov |

| N-phenylthiazol-2-amines | NO2, F, CF3 (Various) | Synthesized to explore a range of electronic effects. | nanobioletters.com |

| 4-(phenyl)-thiazol-2-amine acetamides | Various substitutions | Synthesized to evaluate antibacterial and local anesthetic activity. | researchgate.net |

Hybridization with Other Heterocyclic Systems

A prominent strategy in the development of novel compounds is the hybridization of the aminothiazole scaffold with other heterocyclic rings. This approach aims to create molecules that combine the structural features of different pharmacophores, potentially leading to enhanced or novel biological activities. The 4-amino group of this compound provides a convenient attachment point for such elaborations.

Several studies have demonstrated the successful synthesis of thiazole-based hybrid molecules:

Thiazole-Pyrazole/Isoxazole Hybrids: New derivatives have been prepared where a thiazole ring is linked to aminoisoxazole and aminopyrazole systems. These syntheses often start from a thiazole-substituted oxopropanenitrile intermediate, which undergoes cyclization with hydroxylamine (B1172632) or hydrazine (B178648) to form the respective heterocyclic rings. connectjournals.com Other complex hybrids containing thiazole, pyrazole, and triazole rings have also been synthesized and shown to possess significant antimicrobial activity. nih.gov

Thiazole-Quinazolinone Hybrids: The synthesis of 3-[4'-(p-chlorophenyl)-thiazol-2'-yl]-2-[(substituted azetidinone/thiazolidinone)-aminomethyl]-6-bromoquinazolin-4-ones demonstrates the linkage of a thiazole moiety to a quinazolinone core, a class of compounds known for a wide range of pharmacological properties. researchgate.net

Thiazole-Thiadiazole Hybrids: The synthesis of hybrid molecules containing both imidazole (B134444) and 1,3,4-thiadiazole (B1197879) cores has been reported, showcasing the chemical strategies used to link different heterocyclic systems. mdpi.com Another approach involves synthesizing tetrazole-based hybrids linked with thiazole, thiophene, and thiadiazole ring systems. medchemexpress.com

Thiazole-Triazine Hybrids: Fused heterocyclic systems such as thiazolo[3,2-b]-1,2,4-triazinone derivatives have been synthesized through multi-step procedures involving S-alkylation and subsequent intramolecular cyclization. nih.gov

Table 3: Examples of Thiazole Hybridization with Other Heterocycles

| Thiazole Analogue Core | Hybridized Heterocycle | Linkage/Fusion Type | Example Application/Study | Ref |

|---|---|---|---|---|

| 3-(2-(4-chlorophenyl)-4-methylthiazol-5-yl)- | Isoxazole, Pyrazole | Direct linkage | Antimicrobial Activity | connectjournals.com |

| 4-(4-chlorophenyl)thiazole | Pyrazole, Triazole | Linkage | Antimicrobial Activity | nih.gov |

| 4'-(p-chlorophenyl)-thiazole | Quinazolinone | Linkage via aminomethyl bridge | Anti-inflammatory Agents | researchgate.net |

| Thiazole | 1,3,4-Thiadiazole | Linkage | Antimicrobial Activity | researchgate.net |

| Thiazole | 1,2,4-Triazine | Fused system (Thiazolo[3,2-b]-1,2,4-triazine) | Antibacterial/Antitubercular Activity | nih.gov |

Structure Activity Relationship Sar Studies of 3 2 Chlorophenyl 1,2 Thiazol 4 Amine Derivatives

Influence of the 2-Chlorophenyl Moiety on Biological Activity

The substituted phenyl ring at the 3-position of the 1,2-thiazole core is a critical determinant of the biological activity of this class of compounds. The nature and position of the substituent on this ring can significantly modulate the compound's interaction with its biological target.

The position of the chlorine atom on the phenyl ring—ortho, meta, or para—can drastically alter the biological activity of the molecule. This is attributed to the different spatial arrangements and electronic influences each isomer possesses. Studies on related heterocyclic compounds have demonstrated that positional isomerism of a chloro substituent can lead to significant variations in potency. For instance, in a series of 2,3-benzodiazepine analogues, the meta-chloro substituted compound exhibited higher biological activity as an AMPA receptor antagonist compared to its ortho-chloro counterpart. acs.org This was partly attributed to reduced steric hindrance in the meta position, allowing for a more favorable interaction with the target protein. acs.org

In the context of thiazole (B1198619) derivatives, research has often highlighted the importance of substitution on the phenyl ring. While specific comparative data for the 3-(chlorophenyl)-1,2-thiazol-4-amine series is not extensively detailed in the available literature, studies on other thiazoles have shown that para-halogen substitutions are often important for activity. nih.gov For example, a 4-chlorophenyl substitution has been shown to result in high activity in certain series of thiazole-containing compounds. nih.gov The ortho position, as in the parent compound 3-(2-chlorophenyl)-1,2-thiazol-4-amine, introduces specific steric and electronic effects that define its interaction profile.

| Chlorine Position | General Observation on Related Scaffolds | Potential Implication for 3-Phenyl-1,2-thiazol-4-amine |

| Ortho (2-position) | Can introduce steric hindrance, potentially forcing the phenyl ring into a specific conformation relative to the thiazole ring. | The specific torsion angle may be crucial for fitting into a binding pocket. |

| Meta (3-position) | Often associated with a balance of electronic effects and reduced steric clash compared to the ortho position. acs.org | May allow for different binding orientations and interactions within the target site. |

| Para (4-position) | Frequently found to be favorable for activity in various thiazole series, likely due to electronic effects and accessibility. nih.gov | Could enhance activity by placing the electronegative chlorine atom in a key interaction zone without significant steric penalty. |

The 2-chlorophenyl group imparts distinct electronic and steric properties to the molecule. Chlorine is an electron-withdrawing group, which can influence the electron density of the entire molecule, affecting its ability to participate in various non-covalent interactions. science.gov The presence of an electron-withdrawing group on the phenyl ring has been noted to be a requirement for the antiproliferative activity of some thiazole derivatives. nih.gov

From a steric perspective, the ortho-chloro substituent can create a specific conformational preference by restricting the rotation of the phenyl ring around the bond connecting it to the thiazole ring. This restricted conformation might be beneficial if it pre-organizes the molecule into a bioactive conformation, thus reducing the entropic penalty upon binding to a target. However, it could also be detrimental if the preferred conformation is not complementary to the binding site. acs.org The interplay between these steric and electronic factors is a key aspect of the SAR of this compound class.

Role of the 4-Amino Group in Ligand-Target Interactions

The 4-amino group is a crucial functional group that can significantly contribute to the binding affinity of the molecule through various interactions.

The primary amino group at the 4-position of the thiazole ring can act as both a hydrogen bond donor, through its N-H bonds, and a hydrogen bond acceptor, via the lone pair of electrons on the nitrogen atom. Hydrogen bonds are highly directional and play a pivotal role in the specificity of ligand-target interactions, contributing favorably to the stability of the protein-ligand complex. nih.gov In many biologically active molecules, amino groups are involved in forming key hydrogen bonds with amino acid residues such as aspartate, glutamate, or serine in the active site of a protein. acs.org The ability of the 4-amino group to engage in these interactions is often critical for the compound's biological activity.

Modification of the 4-amino group through N-substitution provides a valuable strategy for probing the SAR and optimizing the properties of the lead compound. Replacing one or both hydrogen atoms of the amino group with various substituents can have several effects:

Steric Effects: Introducing bulky substituents can lead to steric hindrance, which may either enhance or diminish activity depending on the topology of the binding site.

Electronic Effects: The electronic nature of the substituent can alter the hydrogen bonding capacity of the amino group. For example, acylation would reduce the hydrogen bond donating ability.

Studies on related 2-aminothiazole (B372263) derivatives have shown that N-acylation or the introduction of other substituents can lead to compounds with a wide range of biological activities. nih.gov For instance, the synthesis of N-substituted 2-amino-1,3,4-thiadiazoles has been explored to develop new candidates with improved activities. researchgate.net

| N-Substitution | Potential Effect on Interaction | Example from Related Series |

| Mono-alkylation (e.g., -NHCH₃) | Retains one hydrogen bond donor site; may alter lipophilicity and steric profile. | N-methyl substitution can be well-tolerated or lead to changes in activity. |

| Di-alkylation (e.g., -N(CH₃)₂) | Eliminates hydrogen bond donating capacity; acts only as a hydrogen bond acceptor. | Often leads to a significant change in biological activity, indicating the importance of the N-H bonds. nih.gov |

| Acylation (e.g., -NHCOCH₃) | Reduces the basicity of the nitrogen and alters its hydrogen bonding properties. | N-acyl derivatives have been synthesized to explore various biological targets. nih.govnih.gov |

| Arylation (e.g., -NHPh) | Introduces a large, potentially interacting aryl group; significantly alters steric and electronic properties. | Phenylamino thiazole derivatives have been developed as potent anticancer agents. |

Modifications of the 1,2-Thiazole Ring System

The 1,2-thiazole ring serves as the central scaffold for this class of compounds. Its modification or replacement with other heterocyclic systems, a strategy known as bioisosteric replacement, is a common approach in drug design to improve potency, selectivity, or pharmacokinetic properties. openaccessjournals.comopenaccessjournals.com

Bioisosteric replacement of the thiazole ring with other five-membered heterocycles like oxadiazole, triazole, or isothiazole (B42339) can be explored to modulate the compound's properties while retaining the key interaction features. researchgate.netresearchgate.netunimore.it For instance, 1,2,4-oxadiazoles have been investigated as bioisosteres for thiazole rings. researchgate.net The choice of bioisostere depends on matching the steric and electronic properties of the original thiazole ring to maintain the desired biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. researchgate.net

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: These describe the connectivity and branching of atoms in the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges, dipole moments, and frontier orbital energies.

Steric descriptors: These describe the three-dimensional shape and size of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. The quality of a QSAR model is assessed through various statistical parameters, including the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which measures the model's predictive ability.

For a hypothetical QSAR model for this compound derivatives, important descriptors might include those related to the electronic properties of the phenyl ring substituents and the hydrogen bonding capacity of the amino group.

A well-validated QSAR model can be a powerful tool for predicting the biological activity of novel derivatives. By calculating the relevant molecular descriptors for a designed but not yet synthesized compound, its activity can be estimated using the QSAR equation. This allows medicinal chemists to virtually screen large libraries of potential compounds and select only the most promising candidates for synthesis and biological testing.

The predictive power of a QSAR model is highly dependent on the quality of the initial data, the diversity of the training set, and the statistical methods used for its development. A model developed for a specific class of compounds, such as this compound derivatives, would be most reliable for predicting the activity of other closely related analogs. It is crucial to validate the model using an external test set of compounds that were not used in the model-building process to ensure its generalizability and predictive accuracy.

Mechanistic Insights into Biological Interactions of 3 2 Chlorophenyl 1,2 Thiazol 4 Amine

Identification of Potential Biological Targets

The biological effects of a compound are dictated by its interactions with specific macromolecules in the body. For thiazole (B1198619) derivatives, these targets often include enzymes, cell surface receptors, and components of intracellular signaling pathways.

The aminothiazole scaffold is a common feature in many potent enzyme inhibitors. Studies on compounds structurally analogous to 3-(2-Chlorophenyl)-1,2-thiazol-4-amine suggest several potential enzyme targets.

Notably, 2-amino-4-(4-chlorophenyl)thiazole, an isomer of the subject compound, has demonstrated potent inhibitory activity against several metabolic enzymes. It was found to be a powerful inhibitor of human carbonic anhydrase I (hCA I) with an inhibition constant (Kᵢ) in the nanomolar range. nih.gov Furthermore, related bromophenyl aminothiazole derivatives have shown significant inhibition of carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov AChE and BChE are critical enzymes in the nervous system, and their inhibition is a key strategy in managing conditions like Alzheimer's disease. nih.gov

Another study identified 2-Amino-4-(4-chlorophenyl) thiazole as the most effective inhibitor of bovine lactoperoxidase (LPO) among a series of tested aminothiazole derivatives, exhibiting competitive inhibition with a Kᵢ value of 250 ± 100 nM. researchgate.net These findings highlight the potential of the chlorophenyl aminothiazole structure to interact with and inhibit various classes of enzymes.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) |

|---|---|---|

| 2-amino-4-(4-chlorophenyl)thiazole | Human Carbonic Anhydrase I (hCA I) | 0.008 ± 0.001 µM |

| 2-amino-4-(4-bromophenyl)thiazole | Human Carbonic Anhydrase II (hCA II) | 0.124 ± 0.017 µM |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | 0.129 ± 0.030 µM |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 0.083 ± 0.041 µM |

| 2-Amino-4-(4-chlorophenyl) thiazole | Bovine Lactoperoxidase (LPO) | 0.250 ± 0.100 µM |

Beyond enzymes, thiazole derivatives are known to bind to various cell surface and intracellular receptors. Aminothiazole-based compounds have been identified as ligands for estrogen receptors and as a novel class of adenosine (B11128) receptor antagonists. nih.govnih.gov

More specifically, research into thiazole carboxamide derivatives has revealed their activity as modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system. nih.gov Certain derivatives act as negative allosteric modulators of the GluA2 AMPA receptor subunit, suggesting a potential role in managing neurological disorders associated with excessive glutamatergic activity. nih.gov The ability to modulate receptor kinetics, including deactivation and desensitization rates, points to a sophisticated interaction between these compounds and their receptor targets. nih.gov

The interaction of a compound with its direct target can trigger a cascade of events within a cell, known as a signaling pathway. Thiazole derivatives have been shown to modulate key cellular pathways implicated in various diseases. ontosight.ai For instance, kinase inhibitors featuring a thiazole ring play a crucial role in signal transduction. ontosight.ai

In the context of cancer, thiazole derivatives have been investigated for their ability to interfere with pathways that control cell growth, proliferation, and survival. nih.gov Some aminothiazole derivatives have been developed as potent inhibitors of checkpoint kinase 1 (Chk1), a critical component of the DNA damage response pathway. mdpi.com The ability to modulate such fundamental cellular processes underscores the therapeutic potential of this class of compounds.

Molecular Recognition and Binding Modes

The biological activity of this compound is fundamentally determined by how it recognizes and binds to its molecular targets. This interaction is governed by a combination of non-covalent forces that stabilize the compound within the target's binding site. Molecular docking and computational studies on similar structures provide valuable insights into these binding modes. niscair.res.inamazonaws.comamazonaws.com

Non-covalent interactions are critical for the formation and stabilization of the ligand-receptor complex. For chlorophenyl-thiazole derivatives, these interactions include hydrophobic interactions, π-stacking, and halogen bonds.

Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole revealed that H⋯H (39.2%), H⋯C/C⋯H (25.2%), and Cl⋯H/H⋯Cl (11.4%) contacts are the most significant contributors to crystal packing, indicating the importance of van der Waals forces and weaker hydrogen bonds. nih.gov The chlorophenyl group can participate in hydrophobic interactions within a protein's binding pocket. Furthermore, the aromatic nature of both the thiazole and chlorophenyl rings allows for potential C—H⋯π interactions, which have been observed in the crystal structure of related compounds, linking molecules into a three-dimensional network. nih.gov The chlorine atom itself can act as a halogen bond donor, forming stabilizing interactions with electron-rich atoms like oxygen or nitrogen in the binding site. sapub.org

Hydrogen bonds are among the most important directional interactions that determine binding specificity. The 4-amino group and the nitrogen atom of the 1,2-thiazole ring in this compound are prime candidates for forming hydrogen bonds.

The amino group can act as a hydrogen bond donor, while the thiazole nitrogen can act as a hydrogen bond acceptor. nih.gov Studies on the crystal structures of related thiazole derivatives consistently show the presence of extensive hydrogen bonding networks, often involving N-H⋯O, N-H⋯N, and C-H⋯O interactions, which create stable supramolecular structures. tandfonline.com In some cases, intramolecular hydrogen bonds, such as N–H⋯N between an amide hydrogen and the thiazole nitrogen, have been shown to stabilize specific conformations of the molecule, which can be crucial for fitting into a target's binding site. nih.gov Theoretical studies have also highlighted the potential for weaker C-H⋯Cl and C-H⋯N hydrogen bonds involving the thiazole ring and its substituents. sapub.org These networks of strong and weak hydrogen bonds are essential for the specific molecular recognition and binding affinity of the compound to its biological target.

Hydrophobic and Aromatic Interactions

The molecular structure of this compound, featuring a thiazole ring and a substituted phenyl group, suggests that hydrophobic and aromatic interactions are key determinants of its biological activity. The thiazole ring itself, an aromatic heterocycle, can participate in various non-covalent interactions. The presence of sulfur and nitrogen atoms within the ring creates a unique electronic distribution, allowing for potential π-π stacking interactions with aromatic residues of biological targets. mdpi.comresearchgate.net

The 2-chlorophenyl substituent is particularly significant for hydrophobic interactions. The chlorine atom, being electron-withdrawing, can influence the electronic properties of the phenyl ring, potentially modulating its interaction with target proteins. The phenyl ring can fit into hydrophobic pockets of enzymes or receptors, a common feature in drug-target binding. mdpi.comnih.gov The hydrophobicity of the chlorophenyl group can contribute significantly to the binding affinity of the compound. nih.gov It has been observed in various thiazole derivatives that the nature and position of substituents on the phenyl ring are crucial for their biological potency. mdpi.com For instance, hydrophobic substituents can enhance binding to targets by displacing water molecules from the binding site, leading to a favorable entropic contribution to the binding free energy.

| Molecular Moiety | Potential Interaction Type | Interacting Partner in Biological Target |

|---|---|---|

| Thiazole Ring | π-π Stacking | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| 2-Chlorophenyl Group | Hydrophobic Interaction | Hydrophobic pockets/residues (e.g., Leucine, Isoleucine, Valine) |

| Amine Group | Hydrogen Bonding | Hydrogen bond donor/acceptor residues (e.g., Aspartate, Glutamate, Serine) |

Mechanistic Pathways of Observed Biological Effects

While specific biological effects for this compound are not extensively documented, the thiazole scaffold is present in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govglobalresearchonline.net The mechanistic pathways of these effects are often rooted in the inhibition of key enzymes or the modulation of signaling pathways.

Thiazole derivatives have been shown to inhibit a variety of enzymes, including kinases, topoisomerases, and histone deacetylases (HDACs). nih.govresearchgate.net For example, some thiazole-containing compounds act as tubulin polymerization inhibitors, disrupting the cell cycle and leading to apoptosis in cancer cells. nih.gov Others have been found to interfere with bacterial cell wall synthesis or DNA gyrase, underlying their antimicrobial properties. nih.gov

The specificity and selectivity of a drug for its target are critical for its therapeutic efficacy and safety profile. For thiazole derivatives, selectivity is often influenced by the substitution pattern on the thiazole and any attached aryl rings. nih.gov The 2-chlorophenyl group in this compound would play a significant role in determining its target selectivity. The position of the chlorine atom can influence the conformation of the phenyl ring, allowing for a precise fit into the binding site of a specific protein while potentially preventing binding to off-target proteins.

For instance, in a study of adenosine A3 receptor antagonists, the substitution pattern on the phenyl ring of thiazole derivatives was found to be critical for both affinity and selectivity. nih.gov Computational docking studies of various thiazole derivatives have shown that specific substitutions can lead to interactions with key amino acid residues in the target's active site, thereby conferring selectivity. acs.org

| Structural Feature | Potential Role in Selectivity | Example from Thiazole Derivatives |

|---|---|---|

| 2-Chlorophenyl Substituent | Steric and electronic influence on binding pocket fit | Variations in phenyl ring substituents dramatically alter kinase inhibition profiles. |

| 1,2-Thiazole Scaffold | Core structure for interaction with specific protein families | The thiazole ring is a common feature in inhibitors of various enzyme classes. nih.gov |

| 4-Amine Group | Directional hydrogen bonding interactions | Amine substituents can form key hydrogen bonds that anchor the molecule in the active site. |

Resistance Mechanisms and Strategies for Overcoming Resistance in Thiazole Scaffolds

The development of resistance is a major challenge for the long-term efficacy of many therapeutic agents, including those based on the thiazole scaffold. nih.gov Resistance can emerge through various mechanisms.

One common mechanism is the mutation of the drug's target protein, which can reduce the binding affinity of the compound. nih.gov For example, in cancer therapy, mutations in the target kinase can render a thiazole-based inhibitor ineffective. Another significant resistance mechanism is the increased expression of efflux pumps, which are membrane proteins that actively transport drugs out of the cell, thereby reducing their intracellular concentration. nih.gov Bacteria, in particular, can develop resistance to thiazole-containing antibiotics through this mechanism. nih.gov Furthermore, cells can develop alternative metabolic pathways to bypass the effects of the drug. ftloscience.com

Several strategies are being explored to overcome resistance to thiazole-containing compounds. One approach is the development of next-generation inhibitors that are effective against mutated targets. nih.gov This often involves designing molecules that can bind to the target in a different conformation or that can form interactions with residues that are not affected by the resistance mutations.

Combination therapy is another key strategy. This involves co-administering the thiazole-based drug with another agent that can inhibit resistance mechanisms, such as an efflux pump inhibitor. nih.gov Alternatively, combining drugs that target different pathways can create a synergistic effect and reduce the likelihood of resistance emerging. ftloscience.com The development of hybrid molecules, where the thiazole scaffold is combined with another pharmacophore, is also a promising approach to create compounds with multiple mechanisms of action, making it more difficult for resistance to develop. acs.org

Computational and Theoretical Studies on 3 2 Chlorophenyl 1,2 Thiazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

Electronic Structure Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. For 3-(2-Chlorophenyl)-1,2-thiazol-4-amine, these calculations would reveal how the electron density is distributed across the thiazole (B1198619) and chlorophenyl rings and the amine group, highlighting the regions most involved in electronic transitions and charge transfer.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. It is a valuable tool for predicting how the molecule will interact with other charged or polar species. The map would identify electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions. For this compound, the MEP would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the amine group, indicating sites susceptible to electrophilic attack. The hydrogen atoms of the amine group and regions near the chlorine atom would likely exhibit positive potential.

Fukui Function Analysis for Reactivity Prediction

Fukui functions are used to predict the local reactivity of different atomic sites within a molecule. By analyzing the change in electron density as an electron is added or removed, one can identify the most likely sites for nucleophilic, electrophilic, and radical attacks. This analysis would provide a more quantitative prediction of reactivity for each atom in this compound, complementing the qualitative insights from MEP maps.

Molecular Modeling and Docking Studies

Molecular modeling techniques are essential for exploring how a molecule might behave in a biological system.

Ligand-Protein Docking for Target Identification and Binding Mode Elucidation

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. This technique is instrumental in drug discovery for identifying potential biological targets and understanding the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-protein complex. A docking study would require a known protein structure and would predict the binding affinity and pose of the compound within the active site.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Following a docking study, Molecular Dynamics (MD) simulations can be employed to investigate the dynamic stability of the predicted ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing a more realistic representation of the biological environment. This analysis would assess the conformational changes of both the ligand and the protein upon binding and evaluate the stability of the key interactions identified through docking, thus providing stronger evidence for the predicted binding mode.

While the provided outline details the standard and powerful computational methods used to characterize a molecule of potential interest, there is currently no available scientific data from studies performed specifically on this compound. The scientific community would require new, dedicated research to generate the data necessary to populate the fields of electronic structure, reactivity, and biomolecular interactions for this specific compound.

In Silico Pharmacokinetic Predictions (Focus on academic prediction methodologies)

In the realm of contemporary drug discovery and development, in silico pharmacokinetic predictions have emerged as an indispensable tool. These computational methods allow for the early assessment of a compound's potential absorption, distribution, metabolism, and excretion (ADME) properties, thereby guiding the selection and optimization of drug candidates long before costly and time-consuming experimental studies are undertaken. For the compound this compound, a range of academic prediction methodologies can be employed to forecast its pharmacokinetic profile. These methodologies are typically grounded in quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physicochemical property calculations. nih.govnih.gov

The primary goal of these in silico approaches is to build robust models that can reliably predict ADME parameters from the molecular structure of a compound. nih.gov These models are trained on large datasets of compounds with experimentally determined pharmacokinetic properties. By identifying the key molecular descriptors that correlate with specific ADME endpoints, these models can then be used to predict the properties of novel compounds like this compound.

Absorption and Distribution Prediction Models

The absorption and distribution of a drug candidate are critical determinants of its bioavailability and therapeutic efficacy. In silico models for predicting these properties often focus on key parameters such as intestinal absorption, Caco-2 permeability, and plasma protein binding.

Academic prediction methodologies for absorption and distribution are diverse and continually evolving. They range from relatively simple models based on physicochemical properties to more complex, physiologically based pharmacokinetic (PBPK) models. tandfonline.com Quantitative structure-property relationship (QSPR) models are frequently employed to establish a mathematical relationship between a compound's molecular descriptors and its absorption or distribution characteristics. These descriptors can include molecular weight, lipophilicity (logP), polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. tandfonline.com

More advanced approaches utilize machine learning algorithms such as support vector machines (SVM), random forests, and neural networks. nih.gov These algorithms can capture complex, non-linear relationships between molecular features and pharmacokinetic properties, often leading to more accurate predictions. For instance, a model could be trained on a dataset of compounds with known Caco-2 permeability values to predict the permeability of this compound.

Below is an illustrative table showcasing the kind of data that would be generated by such prediction models for this compound.

Disclaimer: The following data is hypothetical and for illustrative purposes only to demonstrate the typical output of academic in silico prediction models. These values are not based on actual research findings for this compound.

| Predicted Parameter | Predicted Value | Model Type |

|---|---|---|

| Human Intestinal Absorption (%) | High (e.g., > 90%) | QSAR-based classification |

| Caco-2 Permeability (nm/s) | Moderate (e.g., 10-20) | Machine Learning (Random Forest) |

| Human Plasma Protein Binding (%) | High (e.g., > 95%) | Physicochemical property-based regression |

| Blood-Brain Barrier Penetration | Low | Support Vector Machine (SVM) classification |

Metabolic Stability Prediction (e.g., in human liver microsomes)

Metabolic stability is a crucial factor influencing a drug's half-life and dosing regimen. A compound that is too rapidly metabolized may not maintain therapeutic concentrations in the body, while one that is too stable could accumulate and cause toxicity. In silico models for predicting metabolic stability often focus on the compound's interaction with drug-metabolizing enzymes, particularly those in the liver.

One of the most common experimental assays for assessing metabolic stability is the use of human liver microsomes (HLM), which contain a high concentration of cytochrome P450 (CYP) enzymes. nih.gov Consequently, many in silico models are designed to predict the outcome of HLM assays, such as the compound's half-life (t½) or intrinsic clearance (Clint). nih.gov

Academic methodologies for predicting metabolic stability often involve identifying potential sites of metabolism on the molecule. This can be achieved through a combination of quantum mechanics calculations and machine learning models trained on data from metabolic studies of similar compounds. These models can predict which parts of the this compound molecule are most likely to be modified by metabolic enzymes.

Furthermore, classification models are frequently developed to categorize compounds as either metabolically stable or unstable. oup.comnih.gov These models are built using large datasets of compounds with known metabolic stability in HLM and employ algorithms like random forests or deep neural networks to learn the structural features associated with metabolic lability or stability. oup.comacs.org

The following table provides a hypothetical example of the type of data that would be generated from such predictive models for this compound.

Disclaimer: The following data is hypothetical and for illustrative purposes only to demonstrate the typical output of academic in silico prediction models. These values are not based on actual research findings for this compound.

| Predicted Parameter | Predicted Value | Model Type |

|---|---|---|

| Human Liver Microsomal Stability | Stable | Random Forest Classification |

| Half-life (t½) in HLM (min) | > 30 | Regression Model |

| Intrinsic Clearance (Clint) in HLM (µL/min/mg protein) | Low (e.g., < 10) | QSAR-based regression |

| Primary CYP450 Metabolizing Enzyme | CYP3A4 | Site of Metabolism Prediction |

Advanced Methodological Approaches in Research on 3 2 Chlorophenyl 1,2 Thiazol 4 Amine

Advanced Spectroscopic Characterization for Structural Elucidation

While routine spectroscopic methods confirm the basic identity of a compound, advanced techniques are essential for unambiguous structural elucidation, especially for complex derivatives or for understanding its three-dimensional properties.

For complex molecules, including derivatives of 3-(2-Chlorophenyl)-1,2-thiazol-4-amine, one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) may not be sufficient to assign all signals unequivocally. High-resolution, multi-dimensional NMR techniques are required to delineate the complete molecular architecture.

2D Correlation Spectroscopy (COSY): Establishes proton-proton coupling relationships, identifying adjacent protons within the chlorophenyl ring and the thiazole (B1198619) moiety.

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton signals with their directly attached carbon atoms, enabling definitive assignment of carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting molecular fragments, for instance, linking protons on the chlorophenyl ring to carbons within the thiazole core, confirming their relative positions.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information on the spatial proximity of atoms, which is critical for determining the preferred conformation of the molecule in solution.

Table 1: Illustrative HMBC Correlations for Structural Elucidation

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal | Inferred Structural Connectivity |

| H5 (thiazole ring) | C3 (thiazole ring) | Confirms position of H5 relative to the carbon bearing the chlorophenyl group. |

| H5 (thiazole ring) | C4 (thiazole ring) | Confirms connectivity within the thiazole ring. |

| H3' (chlorophenyl ring) | C1' (chlorophenyl ring) | Establishes connectivity within the aromatic ring. |

| H6' (chlorophenyl ring) | C2' (chlorophenyl ring) | Establishes connectivity within the aromatic ring. |

| NH₂ protons | C4 (thiazole ring) | Links the amine group to the C4 position of the thiazole. |

Understanding the metabolic fate of a compound is critical. In vitro studies using liver microsomes are a standard approach to predict metabolic pathways. nih.gov High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (UHPLC-HRMS), is the primary tool for this analysis. mdpi.com

The process involves incubating this compound with human liver microsomes (HLM) and an NADPH regenerating system. mdpi.com The resulting mixture is analyzed to detect new molecular species. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements, allowing for the determination of the elemental composition of potential metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment the parent compound and its metabolites. By comparing the fragmentation patterns, the precise site of metabolic modification (e.g., hydroxylation, oxidation) can be identified. nih.govmdpi.com

Table 2: Potential In Vitro Phase I Metabolites Identified by HRMS

| Proposed Metabolite | Metabolic Reaction | Expected Mass Shift |

| Hydroxylated chlorophenyl derivative | Aromatic Hydroxylation | +15.9949 Da |

| N-Oxide derivative | N-Oxidation of thiazole nitrogen | +15.9949 Da |

| Deaminated derivative | Oxidative deamination | -1.0078 Da |

| Dihydroxylated derivative | Sequential Hydroxylation | +31.9898 Da |

Furthermore, this method is instrumental in studying co-crystals, where the target compound is crystallized with a second, benign molecule (a co-former). mdpi.com Analysis of co-crystal structures reveals detailed information about non-covalent interactions, such as hydrogen bonds and π-π stacking, which are fundamental to crystal packing and can influence physicochemical properties. nih.govmdpi.com Advanced computational tools like Hirshfeld surface analysis can be applied to the crystallographic data to quantify the various intermolecular contacts contributing to the stability of the crystal structure. biointerfaceresearch.comnih.gov

Table 3: Representative Crystallographic Data Parameters

| Parameter | Example Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.7 Å, b = 10.9 Å, c = 19.5 Å, β = 89.0° |

| Volume | 1717 ų |

| Z (molecules per unit cell) | 4 |

| Data collection instrument | Bruker APEX-II D8 Venture diffractometer |

Note: Data in the table is illustrative, modeled on similar published structures, and not specific experimental data for the title compound. mdpi.com

Advanced Chromatographic and Separation Techniques

The purification and analysis of this compound and its related impurities or metabolites require advanced separation techniques that offer high efficiency and resolution.

Ultra-High-Performance Liquid Chromatography (UHPLC): This technique utilizes columns packed with sub-2 µm particles, leading to significantly higher resolution, greater sensitivity, and much faster analysis times compared to conventional HPLC. bac-lac.gc.ca It is the cornerstone of modern analytical chemistry for this class of compounds.

Multi-detector Systems: Coupling UHPLC with a Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak purity assessment. nih.gov Further coupling with mass spectrometry (LC-MS) provides molecular weight information for each separated component.

Chiral Chromatography: For the separation of potential enantiomeric derivatives, specialized chiral stationary phases (CSPs) are employed. These phases create a chiral environment that allows for the differential interaction and separation of enantiomers. semanticscholar.org

Capillary Zone Electrophoresis (CZE): CZE is an alternative high-efficiency separation technique that separates molecules based on their charge-to-size ratio in an electric field. It can be a powerful method for analyzing charged derivatives or for separations that are challenging by HPLC. researchgate.net

Bioanalytical Methods for Concentration Determination in Biological Matrices (in vitro, academic context)

In an academic research setting, determining the concentration of this compound in in vitro biological matrices (e.g., plasma, buffer from microsomal stability assays) is essential for pharmacological studies.

The benchmark method for this quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). tamu.edu A typical bioanalytical method involves several key steps:

Sample Preparation: To remove interfering substances like proteins, a sample preparation step is necessary. This often involves protein precipitation, where a water-miscible organic solvent like acetonitrile or methanol is added to the sample to precipitate proteins, leaving the analyte of interest in the supernatant. tamu.edu For determining the unbound concentration, ultrafiltration may be used to separate the protein-bound drug from the free fraction before analysis. nih.gov

Internal Standard: A known concentration of a stable, isotopically labeled version of the analyte or a structurally similar molecule is added to all samples and standards. This internal standard corrects for variations in sample processing and instrument response, ensuring high accuracy and precision. nih.gov

Chromatographic Separation: A rapid UHPLC method is used to separate the analyte from any remaining matrix components in a short timeframe, typically under 5 minutes.

Detection and Quantification: The analyte is detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors a specific fragmentation of the parent ion to a product ion, providing excellent sensitivity and minimizing interference from other compounds. The analyte concentration is determined by comparing its peak area ratio relative to the internal standard against a calibration curve.

Table 4: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method

| Parameter | Typical Acceptance Criteria |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | Within ±15% of nominal value |

| Matrix Effect | Minimal and consistent across batches |

| Recovery | Consistent and reproducible |

Note: Data modeled on standard bioanalytical method validation guidelines. nih.gov

Future Perspectives and Research Challenges for 3 2 Chlorophenyl 1,2 Thiazol 4 Amine

Development of Novel Synthetic Routes for Improved Efficiency and Scalability

The viability of 3-(2-Chlorophenyl)-1,2-thiazol-4-amine as a scaffold for drug development is fundamentally linked to the efficiency and scalability of its synthesis. While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundational approach, future research must focus on developing more sustainable and robust synthetic strategies. figshare.commdpi.com

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing. numberanalytics.com Future synthetic routes for this compound and its derivatives should prioritize the use of environmentally benign solvents, such as water or ionic liquids, and energy-efficient technologies like microwave irradiation or ultrasound-assisted synthesis. researchgate.netrasayanjournal.co.inmdpi.com These techniques not only reduce the environmental footprint but can also dramatically shorten reaction times and improve yields. figshare.com Another area of focus is the development of continuous flow chemistry processes. Flow chemistry offers superior control over reaction parameters, enhanced safety, and straightforward scalability, making it an ideal platform for the large-scale production required for preclinical and clinical development. figshare.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multi-Component Reactions (MCRs) | High atom economy, reduced steps, operational simplicity. researchgate.net | Design of novel one-pot procedures for substituted thiazolamines. |

| Advanced Catalysis | Milder conditions, higher yields, improved selectivity. | Development of reusable and non-toxic catalysts. |

| Green Chemistry Methods | Reduced environmental impact, increased safety. numberanalytics.com | Application of green solvents, microwave, and ultrasound. researchgate.netrasayanjournal.co.inmdpi.com |

| Flow Chemistry | Enhanced scalability, safety, and process control. figshare.com | Transitioning from batch to continuous manufacturing processes. |

Exploration of New Biological Targets and Disease Indications

The thiazole nucleus is a well-established pharmacophore found in drugs with antimicrobial, anti-inflammatory, and anticancer properties. semanticscholar.orgeurekaselect.comnih.gov A key future direction for this compound is the systematic exploration of its potential against a broader range of biological targets and disease indications. The specific 2-chlorophenyl substitution may confer unique pharmacological properties that differentiate it from other thiazole-containing compounds.

High-throughput screening (HTS) campaigns against diverse panels of molecular targets, such as kinases, proteases, and G-protein coupled receptors (GPCRs), will be essential to uncover novel biological activities. Phenotypic screening, which assesses the effect of a compound on cell behavior or morphology, can also reveal unexpected therapeutic potential without a priori knowledge of the specific molecular target.

Given the known activities of related thiazole derivatives, promising areas for investigation include:

Oncology: Evaluating its cytotoxic effects against a wide range of cancer cell lines and investigating its potential to inhibit key cancer-related pathways.

Infectious Diseases: Screening for activity against drug-resistant bacterial and fungal strains, as well as exploring its potential as an antiviral or antiparasitic agent.

Inflammatory Disorders: Assessing its ability to modulate inflammatory pathways, which could lead to treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.

Identifying the mechanism of action (MoA) for any observed biological activity is a critical subsequent step. This involves a combination of techniques, including target-based assays, proteomic and genomic profiling, and cellular imaging, to pinpoint the molecular interactions responsible for the compound's effects.

Integration of Artificial Intelligence and Machine Learning in Drug Design for Thiazolamines

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery and design. These computational tools can significantly accelerate the development of new drug candidates based on the this compound scaffold.

One of the primary applications of AI is in the development of Quantitative Structure-Activity Relationship (QSAR) models. By training algorithms on datasets of thiazolamine analogues and their corresponding biological activities, researchers can build predictive models that guide the design of new molecules with enhanced potency and selectivity.

| AI/ML Application | Objective | Potential Impact on Thiazolamine Research |

| Predictive Modeling (QSAR) | Predict biological activity based on chemical structure. | Faster identification of potent analogues for synthesis. |

| De Novo Drug Design | Generate novel molecules with desired properties. | Discovery of innovative chemical scaffolds with improved efficacy. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Early deselection of candidates with poor drug-like properties. |

| Virtual Screening | Screen large compound libraries against biological targets. | Rapidly identify potential hits from virtual thiazolamine libraries. |

Addressing Challenges in Target Specificity and Off-Target Interactions

A fundamental challenge in drug development is ensuring that a compound interacts specifically with its intended biological target while minimizing interactions with other proteins, which can lead to unwanted side effects. For this compound, a critical area of future research will be the comprehensive characterization of its selectivity profile.

As new biological targets are identified, it will be crucial to conduct extensive screening against related proteins to assess target specificity. For instance, if the compound is found to be a kinase inhibitor, it must be tested against a broad panel of kinases to determine its selectivity.

Computational methods, such as molecular docking and molecular dynamics simulations, can play a vital role in predicting potential off-target interactions. These simulations can model how the compound might bind to the active sites of various proteins, providing an early warning of potential liabilities. Experimental validation through techniques like cellular thermal shift assays (CETSA) and chemical proteomics can then confirm these in silico predictions and provide a comprehensive map of the compound's interactions within the cell. Addressing these challenges early in the drug discovery process is essential for developing safer and more effective medicines.

Multi-disciplinary Collaboration for Comprehensive Understanding and Translational Research

The journey of a potential drug molecule from the laboratory to the clinic is a complex endeavor that necessitates a multi-disciplinary approach. The future development of this compound will depend on seamless collaboration among experts from various scientific fields.

This collaborative network should include:

Synthetic and Medicinal Chemists: To design and synthesize novel analogues and optimize the lead compound.

Computational Chemists and Biologists: To apply AI/ML tools for predictive modeling and in silico screening.

Pharmacologists and Cell Biologists: To conduct in vitro and in vivo studies to determine efficacy and mechanism of action.

Toxicologists: To assess the safety profile of the compound.

Clinicians: To provide insights into unmet medical needs and guide the design of translational studies.

By integrating expertise from these diverse fields, researchers can build a comprehensive understanding of the therapeutic potential of this compound. This synergistic approach will be crucial for overcoming the inherent challenges of drug development and translating promising preclinical findings into tangible clinical benefits.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2-Chlorophenyl)-1,2-thiazol-4-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as thioureas or thioamides with chlorinated aromatic aldehydes. Key steps include:

- Temperature control : Reactions are often conducted at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO) to facilitate cyclization .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance reaction efficiency .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. Yield optimization requires stoichiometric balancing of reactants and inert atmosphere conditions to prevent oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the thiazole ring, chlorophenyl group, and amine proton. Aromatic protons appear in the δ 7.2–8.1 ppm range, while the thiazole C-5 proton resonates near δ 8.5 .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks ([M+H]⁺) matching the molecular formula (e.g., C₉H₆ClN₂S⁺) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, revealing bond angles and packing interactions. ORTEP-3 visualizes displacement ellipsoids and hydrogen bonding .

Advanced Research Questions

Q. How can computational methods like density-functional theory (DFT) and molecular docking predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- DFT Calculations : Use hybrid functionals (e.g., B3LYP) to model electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces. Multiwfn analyzes electron localization function (ELF) and bond orders, identifying reactive sites (e.g., the thiazole ring and amine group) .

- Molecular Docking : AutoDock4 simulates ligand-protein interactions. Flexible sidechain docking with HIV protease or kinase targets evaluates binding affinities. Parameters include Lamarckian genetic algorithms and grid energy scoring .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer :

- Comparative SAR Studies : Correlate substituent effects (e.g., chloro vs. fluoro groups) with bioactivity data. For example, 3-(2-chlorophenyl) analogs show higher antimicrobial activity than fluorophenyl derivatives due to enhanced lipophilicity .

- In Vitro Validation : Use standardized assays (e.g., MIC for antimicrobial activity or MTT for cytotoxicity) to validate conflicting results. Control variables include cell line specificity and compound solubility in DMSO/PBS .

Q. How can electron density topology and wavefunction analysis elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- Multiwfn Analysis : Calculate Laplacian of electron density (∇²ρ) at bond critical points (BCPs) to distinguish covalent vs. ionic interactions. For example, the C-S bond in the thiazole ring exhibits ∇²ρ < 0, indicating covalent character .

- Reaction Pathway Modeling : Use Gaussian or ORCA software to simulate intermediates in cyclocondensation reactions. Intrinsic reaction coordinate (IRC) analysis confirms transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.